3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19F3N6O and its molecular weight is 368.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques : A variety of novel compounds, including pyrazolo[3,4-d]pyrimidines, have been synthesized through different methods, including condensation, cycloaddition, and microwave irradiation. These techniques are employed to create compounds with potential anticancer, anti-inflammatory, analgesic, antimicrobial, and antituberculosis properties (Rahmouni et al., 2016; Abu‐Hashem et al., 2020).
Biological Evaluation : The synthesized compounds have been evaluated for various biological activities. Some compounds showed promising cytotoxic activity against cancer cell lines and significant anti-inflammatory and analgesic effects. Others demonstrated antimicrobial activity, suggesting their potential as therapeutic agents (Rahmouni et al., 2016; Abu‐Hashem et al., 2020).
Molecular Structure and Activity Relationship
Structure-Activity Relationship (SAR) : Studies on the synthesized compounds provide insights into the structure-activity relationships, highlighting the importance of certain functional groups and structural motifs in eliciting biological activity. These findings are critical for the design of more potent and selective agents (Shawish et al., 2021).
Molecular Interaction Studies : Some research focuses on the molecular interactions of these compounds with biological targets, such as cannabinoid receptors or phosphodiesterase-5 (PDE-5), providing valuable information on their mechanism of action and potential therapeutic applications (Shim et al., 2002).
Anticancer and Anti-inflammatory Applications
Anticancer Potential : Certain derivatives have shown efficacy in inhibiting the proliferation of cancer cell lines, indicating their potential as anticancer agents. The study of their cytotoxic effects helps in understanding their potential therapeutic uses (Liu et al., 2016).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural similarity to other pyrimidine and pyrazole compounds, it may affect pathways involving these types of molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3,5-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c1-9-14(10(2)24-23-9)15(26)22-11-3-5-25(6-4-11)13-7-12(16(17,18)19)20-8-21-13/h7-8,11H,3-6H2,1-2H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCLFLOFINRGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.